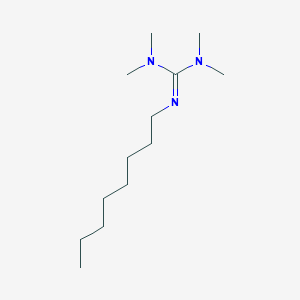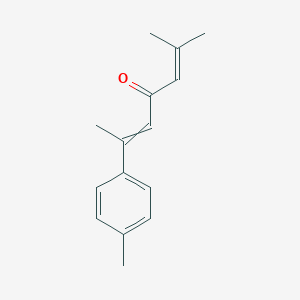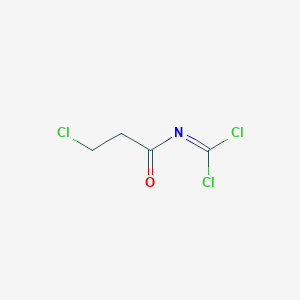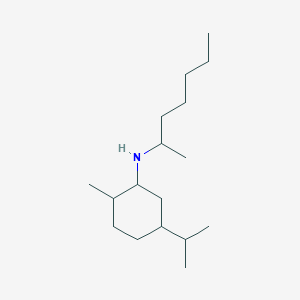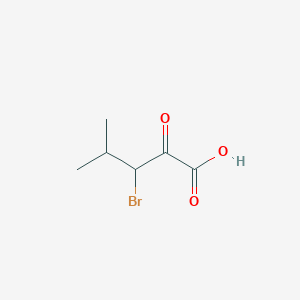
3-Bromo-4-methyl-2-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methyl-2-oxopentanoic acid: is an organic compound with the molecular formula C6H9BrO3 It is a derivative of pentanoic acid, featuring a bromine atom at the third position, a methyl group at the fourth position, and a ketone group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-2-oxopentanoic acid can be achieved through several methods. One common approach involves the bromination of 4-methyl-2-oxopentanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4-methyl-2-oxopentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or ethanol at room temperature.
Reduction Reactions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Oxidation Reactions: Performed in aqueous or organic solvents at elevated temperatures.
Major Products Formed:
Substitution Reactions: Formation of 3-hydroxy-4-methyl-2-oxopentanoic acid or 3-amino-4-methyl-2-oxopentanoic acid.
Reduction Reactions: Formation of 3-bromo-4-methyl-2-hydroxypentanoic acid.
Oxidation Reactions: Formation of 3-bromo-4-carboxy-2-oxopentanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-4-methyl-2-oxopentanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving brominated substrates. It helps in understanding the mechanisms of enzyme specificity and activity.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts for chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methyl-2-oxopentanoic acid involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation reactions. These interactions lead to the formation of various products with distinct biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-oxopentanoic acid: Lacks the methyl group at the fourth position.
4-Methyl-2-oxopentanoic acid: Lacks the bromine atom at the third position.
3-Bromo-4-methylpentanoic acid: Lacks the ketone group at the second position.
Uniqueness: 3-Bromo-4-methyl-2-oxopentanoic acid is unique due to the presence of both a bromine atom and a ketone group in its structure. This combination of functional groups imparts distinct reactivity and makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
90012-67-2 |
|---|---|
Molekularformel |
C6H9BrO3 |
Molekulargewicht |
209.04 g/mol |
IUPAC-Name |
3-bromo-4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H9BrO3/c1-3(2)4(7)5(8)6(9)10/h3-4H,1-2H3,(H,9,10) |
InChI-Schlüssel |
XZEPWSBONBFPLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14385167.png)
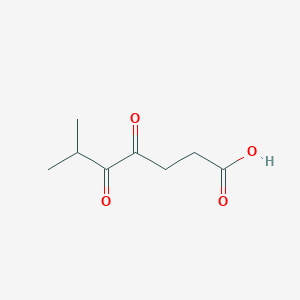
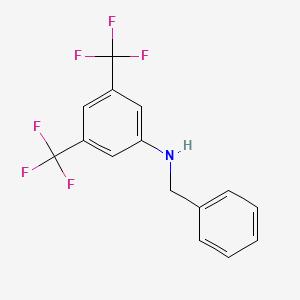

![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
